molecular formula C13H17N3O4 B1277754 H-Asp-phe-NH2 CAS No. 5241-71-4

H-Asp-phe-NH2

Cat. No.: B1277754
CAS No.: 5241-71-4
M. Wt: 279.29 g/mol
InChI Key: KPAUJSXYKQJSSO-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

H-Asp-Phe-NH2, also known as D-Aspartylphenylalanine, is a dipeptide that is structurally related to a family of peptides known as tachykinins .

Mode of Action

It’s known that tachykinins, including substance p, act mainly by activating neurokinin receptors . These receptors are G protein-coupled receptors, and their activation leads to a variety of biological responses . It’s plausible that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Tachykinins, including substance P, have been shown to be involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events

Pharmacokinetics

It’s known that peptides can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These methods could potentially influence the bioavailability of this compound.

Result of Action

Tachykinins, including substance p, have been shown to elicit a variety of biological responses, including stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses . It’s plausible that this compound might have similar effects due to its structural similarity to tachykinins.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the self-assembly of peptides into nanostructures and hydrogels, a process that could potentially be relevant for this compound, can be influenced by environmental factors . .

Safety and Hazards

When handling “H-Asp-phe-NH2”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Molecules based on the Phe-Phe motif, like “H-Asp-phe-NH2”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms. They hold substantial promise for the creation of the next generation nanomedicines .

Biochemical Analysis

Biochemical Properties

H-Asp-phe-NH2 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme angiotensin-converting enzyme (ACE), which cleaves the dipeptide from larger peptide substrates . This interaction is crucial for regulating blood pressure and fluid balance in the body. Additionally, this compound can participate in self-assembly processes, forming nanostructures through π-π stacking interactions . These interactions highlight the compound’s versatility in biochemical contexts.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of the cholecystokinin-2 receptor (CCK2R), which plays a role in gastrointestinal function and appetite regulation . By modulating CCK2R activity, this compound can impact cellular signaling and metabolic processes, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules and its ability to modulate enzyme activity. The compound can bind to receptors such as CCK2R, influencing their conformation and activity . Additionally, this compound can participate in self-assembly processes, forming nanostructures that can encapsulate and release therapeutic agents . These molecular interactions and structural properties contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, affecting its biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and influencing metabolic processes . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular function . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. One key pathway involves its cleavage by ACE, which regulates the levels of the dipeptide in the body . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and biological activity. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asp-phe-NH2 can be synthesized using enzymatic esterification and transesterification methods. One common approach involves the use of a metalloprotease (thermolysin) in water-glycerol mixtures under thermodynamic control conditions . Another method involves the coupling of N-protected aspartic acid with phenylalanine amide using specific endopeptidases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

H-Asp-phe-NH2 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the dipeptide.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

H-Asp-phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of artificial sweeteners and as a building block for more complex peptides

Comparison with Similar Compounds

Similar Compounds

    Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: An eight-membered oligopeptide with similar structural features.

    Asp-Phe-OMe: A methyl ester derivative of H-Asp-phe-NH2.

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of an amide group. This structure confers distinct chemical and biological properties, making it a valuable compound for various research applications.

Conclusion

This compound is a versatile dipeptide with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying peptide chemistry, biology, and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAUJSXYKQJSSO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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